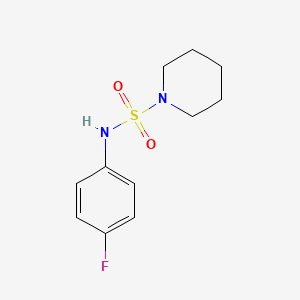

N-(4-fluorophenyl)piperidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

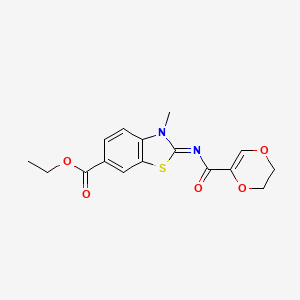

“N-(4-fluorophenyl)piperidine-1-sulfonamide” is a chemical compound with the molecular formula C11H15FN2O2S . It belongs to the class of piperidine derivatives, which are among the most important synthetic fragments for designing drugs .

Synthesis Analysis

Piperidine derivatives play a significant role in the pharmaceutical industry. Their synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of “N-(4-fluorophenyl)piperidine-1-sulfonamide” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications

Microbial Degradation and Environmental Impact

Research has emphasized the environmental degradation of polyfluoroalkyl chemicals, highlighting the microbial breakdown of these substances into perfluoroalkyl acids (PFAAs), including carboxylic and sulfonic acids such as PFOA and PFOS. These studies are crucial for understanding the fate of fluorinated compounds in the environment and their potential for bioaccumulation and toxicity (Liu & Avendaño, 2013).

Sulfonamide Inhibitors and Pharmaceutical Applications

Sulfonamide compounds, known for their antibacterial properties, have also been identified as significant in the development of drugs targeting various diseases, including cancer and infectious diseases. The comprehensive review of sulfonamide inhibitors from 2013 to present sheds light on the expansive utility of these compounds in pharmaceutical applications (Gulcin & Taslimi, 2018).

Environmental Presence and Human Health Influence

The prevalence of sulfonamides in the environment, particularly from agricultural sources, has been extensively reviewed, elucidating the risks these compounds pose to microbial populations and, consequently, human health. The global scale of this issue underscores the need for effective regulatory measures to mitigate these risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Analytical Methods for Sulfonamides

The analysis of sulfonamides by capillary electrophoresis has been a focus of scientific inquiry, aiming to improve detection methods for these compounds in pharmaceutical and environmental samples. Such analytical advancements are vital for quality control and monitoring the presence of sulfonamides in various matrices (Hoff & Kist, 2009).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to expand and evolve, with potential applications in diverse areas from medicinal chemistry to material science .

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)piperidine-1-sulfonamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress. It is involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that the compound interacts with the protein, potentially altering its function or activity .

Biochemical Pathways

These could include the MAPK signaling pathway, which plays a key role in cellular responses to various stimuli .

Pharmacokinetics

These properties significantly influence the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and its target site .

Result of Action

Given its target, it may influence cellular processes regulated by MAPK14, potentially leading to changes in cell proliferation, differentiation, and other functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-fluorophenyl)piperidine-1-sulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

properties

IUPAC Name |

N-(4-fluorophenyl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S/c12-10-4-6-11(7-5-10)13-17(15,16)14-8-2-1-3-9-14/h4-7,13H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCQKDYEPAQWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)piperidine-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2437727.png)

![methyl (2Z)-3-{[2-(methylsulfanyl)phenyl]amino}-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2437728.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2437733.png)

![7-isopropyl-3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2437735.png)

![2-(2-{3-[2-(4-chlorophenyl)ethenesulfonamido]phenyl}-1H-imidazol-1-yl)acetic acid](/img/structure/B2437736.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2437737.png)

![N-(3-fluorobenzyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2437738.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2437741.png)

![Hexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one dihydrochloride](/img/structure/B2437742.png)

![N-(3-methylbutyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2437748.png)